molecular formula C16H19NO5S B3009552 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 2310122-68-8

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methoxybenzenesulfonamide

Número de catálogo: B3009552
Número CAS: 2310122-68-8
Peso molecular: 337.39
Clave InChI: LBBQRXAJVYHXMH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a tetrahydrobenzofuran core fused with a hydroxy group and a methoxy-substituted benzenesulfonamide moiety. The compound’s hybrid structure combines a bicyclic ether (tetrahydrobenzofuran) with a sulfonamide group, which may confer unique solubility, stability, and binding properties compared to simpler aromatic sulfonamides.

Propiedades

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-21-14-5-2-3-7-15(14)23(19,20)17-11-16(18)9-4-6-13-12(16)8-10-22-13/h2-3,5,7-8,10,17-18H,4,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBQRXAJVYHXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2(CCCC3=C2C=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methoxybenzenesulfonamide is a compound characterized by its complex structure, which includes a tetrahydrobenzofuran moiety and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This article explores the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The molecular formula of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methoxybenzenesulfonamide is C17H19NO5S. Its structure can be analyzed for functional groups that contribute to its biological activity:

Property Value
Molecular Weight349.4 g/mol
Functional GroupsHydroxyl, Methoxy, Sulfonamide
CAS Number2310097-18-6

The biological activity of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methoxybenzenesulfonamide is believed to be linked to its ability to interact with specific enzymes and receptors involved in inflammatory pathways. The hydroxyl group may enhance hydrogen bonding with biological targets, while the methoxy group could modulate lipophilicity and binding affinity.

Anti-inflammatory Effects

Studies have indicated that compounds with tetrahydrobenzofuran structures exhibit significant anti-inflammatory properties. The presence of hydroxyl and sulfonamide groups in this compound may enhance its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Analgesic Activity

Research has shown that derivatives of tetrahydrobenzofuran can produce analgesic effects comparable to standard analgesics. The mechanism may involve modulation of pain pathways through inhibition of neurotransmitter release or receptor antagonism .

Neuroprotective Effects

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methoxybenzenesulfonamide has been reported to exhibit neuroprotective effects in various models of neurodegeneration. The compound may protect neurons from oxidative stress and apoptosis by enhancing antioxidant defenses .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that compounds similar to N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methoxybenzenesulfonamide showed significant inhibition of cell proliferation in cancer cell lines (e.g., MCF-7) with IC50 values ranging from 1.2 to 5.3 µM .
  • Antioxidant Activity : The antioxidant capacity was assessed using various spectroscopic methods. Compounds with similar structures exhibited improved antioxidative activity compared to standard antioxidants like BHT .
  • Animal Models : In animal models of inflammation and pain, administration of this compound resulted in reduced paw edema and pain responses comparable to established anti-inflammatory drugs .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound can be compared to other sulfonamide derivatives synthesized via Friedel-Crafts reactions and subsequent functionalization (as described in ). For example:

  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9]: These triazole-thione derivatives share the sulfonylphenyl group but replace the tetrahydrobenzofuran with a triazole ring.
  • (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide: This compound () features a chiral benzhydryl group instead of the tetrahydrobenzofuran core.

Spectroscopic and Analytical Comparisons

  • IR Spectroscopy: The target compound’s sulfonamide group likely exhibits ν(S=O) stretches near 1150–1350 cm⁻¹, similar to derivatives in (e.g., νC=S at 1243–1258 cm⁻¹) . The hydroxy group in the tetrahydrobenzofuran core would show a broad ν(O-H) stretch (~3200–3600 cm⁻¹), absent in non-hydroxylated analogues like [7–9].
  • NMR Spectroscopy :
    • The methoxy group in the benzenesulfonamide moiety would produce a singlet near δ 3.8–4.0 ppm in ¹H-NMR, comparable to the methoxy signals in (δ 3.75 ppm for -OCH₃) .
    • The tetrahydrobenzofuran protons would resonate in the δ 1.5–4.5 ppm range, distinct from the aromatic protons in triazole derivatives (δ 7.0–8.5 ppm) .

Physicochemical Properties

Property Target Compound Triazole-Thiones [7–9] Chiral Sulfonamide ()
Core Structure Tetrahydrobenzofuran Triazole Benzhydryl
Key Functional Groups -OH, -SO₂NH-, -OCH₃ -SO₂-, -C=S, -F -SO₂NH-, -OCH₃, naphthyl
Stereochemical Purity Not reported Not applicable 99%
Optical Activity Not reported None [α]D²⁰ +2.5
IR ν(C=O/S=O) (cm⁻¹) ~1150–1350 (S=O) 1247–1255 (C=S) ~1150 (S=O)

Research Implications and Limitations

However, the lack of direct pharmacological or crystallographic data (e.g., SHELX-refined structures as in ) limits mechanistic insights. Future work should prioritize X-ray crystallography and in vitro assays to validate its properties against established sulfonamide drugs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.